5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the condensation of phenyl hydrazine with 3-oxo-butyric acid ethyl ester, followed by a series of reactions to introduce the chloro, hydroxy, and other substituents . The reaction conditions typically involve refluxing in ethanol and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-chloro-3-methyl-1-phenyl-1H-indole-2-one
- 3-hydroxy-1-(4-methylbenzyl)-1H-indole-2-one
Uniqueness
What sets 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H26ClNO3 |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C27H26ClNO3/c1-17(2)20-8-10-21(11-9-20)25(30)15-27(32)23-14-22(28)12-13-24(23)29(26(27)31)16-19-6-4-18(3)5-7-19/h4-14,17,32H,15-16H2,1-3H3 |
InChI Key |
GABTVQWWHRMMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
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